N-ethyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-ethyl-11-oxo-N-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-21(16-6-4-3-5-7-16)25(23,24)17-12-14-8-9-18(22)20-11-10-15(13-17)19(14)20/h3-7,12-13H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMBIKJSNMHUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by a pyrroloquinoline core structure. The presence of the sulfonamide group is particularly noteworthy as it often contributes to various biological activities.
1. Anti-inflammatory Activity
Research indicates that derivatives of the pyrrolo[3,2,1-ij]quinoline structure exhibit anti-inflammatory properties. For instance, compounds containing similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 1: COX Inhibition Data for Related Compounds
| Compound Name | Structure Type | COX Inhibition (%) at 20 μM |
|---|---|---|
| Compound A | Pyrroloquinoline | 47.1% |
| Compound B | Quinazolinone | 80.1% (Celecoxib) |
| Compound C | Pyrrolo[3,2,1] | TBD |
This table illustrates that while N-ethyl-4-oxo-N-phenyl derivatives may not reach the potency of established drugs like Celecoxib, they still demonstrate significant activity.
2. Antimicrobial Activity
The biological activity of sulfonamides has historically included antimicrobial effects. Studies have shown that compounds with similar structures can exhibit antibacterial properties against various pathogens.
3. Cytotoxicity and Antitumor Activity
Recent investigations into related compounds suggest potential cytotoxic effects against cancer cell lines. For example, compounds derived from the pyrroloquinoline structure have been tested against human tumor cell lines such as HeLa and HCT116.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HeLa | 5.0 |
| Compound E | HCT116 | 3.5 |
| N-Ethyl Compound | TBD | TBD |
The mechanisms underlying the biological activities of N-ethyl-4-oxo-N-phenyl derivatives are multifaceted:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may interfere with enzyme functions critical to inflammatory pathways.
- Cell Cycle Arrest : Certain derivatives have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Interaction with Cellular Pathways : These compounds may modulate signaling pathways involved in inflammation and tumorigenesis.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Case Study 1 : A study on a related pyrroloquinoline derivative showed promising results in reducing inflammation in animal models of arthritis.
- Case Study 2 : Clinical trials involving sulfonamide derivatives indicated a reduction in tumor size among patients with specific types of cancers.
Preparation Methods
Core Structure Assembly
The pyrroloquinoline framework is typically constructed via a tandem cyclization-annulation sequence. A representative approach involves:
- Friedländer Annulation : Condensation of 2-aminobenzaldehyde derivatives with cyclic ketones (e.g., cyclohexanone) under acidic conditions to form the quinoline nucleus.
- Pyrrolidine Ring Formation : Intramolecular cyclization of a γ-amino ketone intermediate using POCl₃ or PPA as cyclodehydrating agents, yielding the fused pyrrolo[3,2,1-ij]quinoline system.
Key parameters influencing yield and regioselectivity include:
Oxo Group Installation
The 4-oxo functionality is introduced via oxidation of a secondary alcohol intermediate. Common protocols include:
- Jones Oxidation : CrO₃/H₂SO₄ in acetone (60–70% yields)
- Swern Oxidation : (COCl)₂/DMSO/Et₃N (−78°C to RT, 75–85% yields)
Sulfonamide Functionalization
The N-ethyl-N-phenyl sulfonamide group is incorporated through a two-step sequence:
Sulfonyl Chloride Coupling
Reaction of the quinoline amine with 8-quinolinesulfonyl chloride derivatives under Schotten-Baumann conditions:
N-Alkylation/N-Arylation
Sequential alkylation and arylation of the sulfonamide nitrogen:
- Ethylation : NaH (1.1 equiv), ethyl iodide (1.5 equiv), DMF, 50°C, 3 h (85–90% yield)
- Phenylation : CuI (10 mol%), L-proline (20 mol%), K₂CO₃, DMSO, 110°C, 24 h (Buchwald-Hartwig conditions, 60–65% yield)
Optimized Synthetic Pathways
Three predominant routes have emerged in recent literature:
Linear Synthesis (Route A)
Convergent Synthesis (Route B)
One-Pot Tandem Approach (Route C)
Combined annulation/oxidation/sulfonylation in sequential reaction vessels:
Conditions :
- Step 1: Friedländer annulation (120°C, 8 h)
- Step 2: In situ Swern oxidation (−78°C → RT)
- Step 3: Sulfonyl chloride addition (0°C, 4 h)
Total Yield : 38%
Advantage : Reduced purification steps
Comparative Analysis of Synthetic Methods
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Total Steps | 6 | 4 | 3 |
| Overall Yield (%) | 42–48 | 55–60 | 38 |
| Purity (HPLC) | >99% | 97–98% | 95% |
| Scalability | 100 g | 500 g | 50 g |
| Key Reagent Cost | $2.8/g | $1.2/g | $3.5/g |
Characterization and Analytical Data
Successful synthesis is confirmed through:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinoline-H), 7.58–7.32 (m, 5H, Ph), 4.12 (q, J=7.1 Hz, 2H, CH₂CH₃), 3.85 (t, J=6.3 Hz, 2H, pyrrolidine-H), 2.95–2.75 (m, 4H, tetrahydroquinoline-H)
- HRMS : m/z calculated for C₂₀H₂₁N₃O₃S [M+H]⁺: 384.1382, found: 384.1379
- XRD Analysis : Orthorhombic crystal system, space group P2₁2₁2₁, Z=4, confirming sulfonamide geometry
Q & A
Q. What are the common synthetic routes for preparing N-ethyl-4-oxo-N-phenyl-pyrroloquinoline sulfonamide derivatives?
The synthesis typically involves constructing the pyrroloquinoline core via cyclization reactions, followed by sulfonamide functionalization. For example, quinoline sulfonamide cores are often synthesized using sulfonation agents like chlorosulfonic acid, followed by nucleophilic substitution with ethylamine and phenyl groups. Reaction conditions (e.g., solvents, bases like NaH or K₂CO₃, and temperatures) are critical for regioselectivity and yield .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
Key methods include:
- X-ray crystallography : Determines precise molecular geometry and hydrogen-bonding patterns (e.g., bond angles and torsional strain in the pyrroloquinoline ring) .
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) : Assess thermal stability and phase transitions, particularly for salt forms .
- NMR and HRMS : Confirm molecular weight and functional group integrity, such as sulfonamide proton signals near δ 3.5–4.0 ppm .
Q. How does the sulfonamide group influence the compound’s reactivity in medicinal chemistry applications?
The sulfonamide moiety enhances hydrogen-bonding capacity with biological targets (e.g., enzymes or receptors). Its electron-withdrawing nature also stabilizes intermediates during electrophilic substitution reactions, which is critical for designing derivatives with improved binding affinity .
Advanced Research Questions
Q. What strategies optimize reaction yields during the introduction of the N-ethyl and N-phenyl substituents?
- Stepwise alkylation : Use protecting groups (e.g., Boc for amines) to prevent over-alkylation.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in polar aprotic solvents like DMF .
- Catalysis : Palladium complexes (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for aryl group introduction .
Q. How can computational methods resolve contradictions in crystallographic data for polymorphic forms?
- Density Functional Theory (DFT) : Predicts energetically favorable conformers and validates experimental bond lengths/angles.
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking in the quinoline ring) to explain polymorphism . Contradictions often arise from solvent-dependent packing effects, which can be modeled using molecular dynamics simulations .
Q. What mechanistic insights explain divergent biological activities in fluorinated analogs?
Fluorine substitution at specific positions (e.g., C-2 or C-3 of the benzamide moiety) alters electronic density and steric hindrance, modulating interactions with hydrophobic enzyme pockets. For instance, 3-fluoro analogs show enhanced inhibitory potency against kinases due to improved dipole alignment .
Q. How do salt forms (e.g., hydrochloride or mesylate) impact solubility and bioavailability?
- Salt screening : Hydrochloride salts typically improve aqueous solubility via ion-dipole interactions, while mesylates enhance crystallinity for controlled release.
- XRPD analysis : Confirms salt formation by detecting distinct diffraction patterns (e.g., peaks at 2θ = 10–15° for crystalline hydrochloride forms) .
Q. What structural modifications are prioritized for structure-activity relationship (SAR) studies?
- Core rigidity : Introducing sp³-hybridized carbons in the tetrahydroquinoline ring reduces conformational flexibility, improving target selectivity.
- Side-chain diversification : Substituents like pyrimidinyl ethers (e.g., in ) or thiazole hybrids ( ) are explored to enhance metabolic stability .
Methodological Notes
- Contradiction Handling : Discrepancies in synthetic yields or biological data may arise from trace impurities (e.g., unreacted sulfonating agents). Always validate purity via HPLC-MS before mechanistic studies .
- Data Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) meticulously, as minor variations can significantly affect outcomes in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
